molecular formula C7H13BrO B14707252 (E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene CAS No. 23240-38-2

(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene

Cat. No.: B14707252
CAS No.: 23240-38-2
M. Wt: 193.08 g/mol
InChI Key: JFQBDIJIHIRNHE-QPJJXVBHSA-N
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Description

(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene is an organic compound characterized by the presence of a bromine atom, a methyl group, and a propan-2-yloxy group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene typically involves the bromination of 2-methyl-3-propan-2-yloxyprop-1-ene. This can be achieved through the addition of bromine to the double bond in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and stereoselectivity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, using reagents such as sodium hydroxide or potassium tert-butoxide.

    Elimination Reactions: Often performed in the presence of strong bases like sodium ethoxide or potassium tert-butoxide at elevated temperatures.

    Addition Reactions: Conducted using halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in solvents like dichloromethane or carbon tetrachloride.

Major Products Formed

    Substitution Reactions: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Elimination Reactions: Formation of alkenes with varying degrees of substitution.

    Addition Reactions: Formation of dihalides or haloalkanes.

Scientific Research Applications

(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene involves its interaction with various molecular targets. The bromine atom and the double bond in the propene backbone are key functional groups that participate in chemical reactions. The compound can act as an electrophile in substitution and addition reactions, facilitating the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-2-methylpropane: Lacks the propan-2-yloxy group and has different reactivity.

    2-bromo-2-methylpropane: Has a different substitution pattern and reactivity.

    1-bromo-3-methyl-2-butene: Similar structure but different positioning of the bromine atom and double bond.

Uniqueness

(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene is unique due to the presence of both a bromine atom and a propan-2-yloxy group on the propene backbone

Properties

CAS No.

23240-38-2

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene

InChI

InChI=1S/C7H13BrO/c1-6(2)9-5-7(3)4-8/h4,6H,5H2,1-3H3/b7-4+

InChI Key

JFQBDIJIHIRNHE-QPJJXVBHSA-N

Isomeric SMILES

CC(C)OC/C(=C/Br)/C

Canonical SMILES

CC(C)OCC(=CBr)C

Origin of Product

United States

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